molecular formula C10H9NO B1329870 3-(3-Methylphenyl)-3-oxopropanenitrile CAS No. 53882-81-8

3-(3-Methylphenyl)-3-oxopropanenitrile

Cat. No. B1329870
CAS RN: 53882-81-8
M. Wt: 159.18 g/mol
InChI Key: IVLKDYOTZMFMLO-UHFFFAOYSA-N
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Description

The compound 3-(3-Methylphenyl)-3-oxopropanenitrile is a chemical of interest in the field of organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile.

Synthesis Analysis

The synthesis of related 3-oxopropanenitriles can be achieved through various methods. For instance, a simple and efficient method for the synthesis of heterocyclic 3-oxopropanenitriles involves electrophilic cyanoacetylation of heterocycles with mixed anhydrides, using Mg(ClO4)2·2H2O as a catalyst . This method could potentially be adapted for the synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile by choosing appropriate starting materials and conditions. Additionally, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile from commercially available 4-nitrobenzaldehyde through a three-step process suggests that a similar multi-step synthetic approach could be employed for the target compound.

Molecular Structure Analysis

The molecular structure and conformational behavior of related compounds, such as 3-methyl-3-phenyl-cyclopropene, have been studied using gas electron diffraction . These studies reveal the existence of different conformers and provide information on the twist angles between substituents on the cyclopropane ring. Such data can be valuable when predicting the molecular structure and conformational preferences of 3-(3-Methylphenyl)-3-oxopropanenitrile.

Chemical Reactions Analysis

Chemical reactions involving 3-oxopropanenitriles can lead to various products. For example, the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate results in the formation of 4,5-dihydrofuran-3-carbonitriles . Similarly, the ring-opening reactions of methylenecyclopropanes with diphenyl diselenide upon heating produce ring-opened products, which can further undergo oxidative cyclization . These reactions highlight the reactivity of the cyclopropane ring and the potential for functional group transformations in the presence of suitable reagents and conditions.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile, they do offer insights into the properties of structurally similar compounds. For instance, the synthesis and reactivity of 3-(1H-indol-3-yl)-3-oxopropanenitrile as precursors for heterocyclic compounds suggest that the target compound may also serve as a versatile intermediate for the synthesis of various heterocycles. The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound and their known behavior in related structures.

Scientific Research Applications

Oxidative Cyclization

  • Oxidative Cyclization with Alkenes : 3-Oxopropanenitriles like 3-(3-Methylphenyl)-3-oxopropanenitrile can undergo oxidative cyclization with various alkenes. This process, mediated by manganese(III) acetate, leads to the formation of heterocyclic compounds, particularly dihydrofurans and carbonitriles with moderate to high yields (Yılmaz et al., 2008). Another study showed similar results, highlighting the efficiency of this oxidative cyclization in synthesizing diverse heterocyclic compounds (Yılmaz et al., 2005).

Synthesis of Heterocyclic Compounds

  • Benzofuran-Based Derivatives : Treatment of 3-(3-Methylphenyl)-3-oxopropanenitrile with various agents can lead to the synthesis of thiophene, 1,3-oxathiole, and 1,3,4-thiadiazole derivatives, showcasing its versatility in heterocyclic compound synthesis (Dawood et al., 2007).
  • Antimicrobial Applications : Certain derivatives synthesized from 3-Oxopropanenitriles have been evaluated for antimicrobial properties, showing promising results, which hints at potential applications in pharmaceuticals (Kheder & Mabkhot, 2012).

Reaction Studies and Mechanisms

  • One-Pot Synthesis Studies : Research involving one-pot, multi-component reactions using 3-aryl-3-oxopropanenitriles, including 3-(3-Methylphenyl)-3-oxopropanenitrile, has been instrumental in synthesizing biologically active compounds like pyrazolo pyridines (Arlan et al., 2020).
  • Regioselective Radical Additions : Studies on radical additions of 3-oxopropanenitriles to dienes, promoted by certain catalysts, have demonstrated the formation of dihydrofurans, providing insights into regioselective synthesis mechanisms (Hocaoglu & Yılmaz, 2019).

properties

IUPAC Name

3-(3-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLKDYOTZMFMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202138
Record name 3-Toluoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-3-oxopropanenitrile

CAS RN

53882-81-8
Record name 3-Methyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53882-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Toluoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Toluoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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